3-(4-Bromo-2-fluorophenyl)-3-methylbutanoic acid
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Overview
Description
3-(4-Bromo-2-fluorophenyl)-3-methylbutanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a bromine and fluorine atom on the phenyl ring, along with a methyl group on the butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 4-bromo-2-fluorobenzene as a starting material, which undergoes a series of reactions including Friedel-Crafts acylation to introduce the butanoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-fluorophenyl)-3-methylbutanoic acid can undergo various chemical reactions including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the carboxylic acid group.
Reduction: Reducing agents like lithium aluminum hydride can reduce the carboxylic acid to an alcohol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can yield corresponding oxidized or reduced products.
Scientific Research Applications
3-(4-Bromo-2-fluorophenyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-fluorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to various biological targets. The carboxylic acid group can form hydrogen bonds, further stabilizing interactions with proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobenzoic acid: Similar structure but lacks the butanoic acid chain.
4-Bromo-3-fluoro-2-methylaniline: Contains a similar phenyl ring with bromine and fluorine but has an amine group instead of a carboxylic acid.
4-Bromo-2,5-difluorobenzoic acid: Contains an additional fluorine atom on the phenyl ring.
Uniqueness
3-(4-Bromo-2-fluorophenyl)-3-methylbutanoic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring along with a butanoic acid chain. This combination of functional groups provides distinct chemical properties and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C11H12BrFO2 |
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Molecular Weight |
275.11 g/mol |
IUPAC Name |
3-(4-bromo-2-fluorophenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H12BrFO2/c1-11(2,6-10(14)15)8-4-3-7(12)5-9(8)13/h3-5H,6H2,1-2H3,(H,14,15) |
InChI Key |
PFQBGIHYSWJNQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)O)C1=C(C=C(C=C1)Br)F |
Origin of Product |
United States |
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